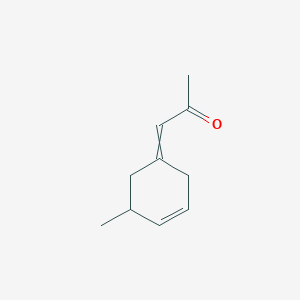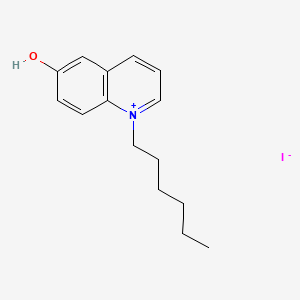
1-Hexyl-6-hydroxyquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-6-hydroxyquinolin-1-ium iodide is a chemical compound that belongs to the class of quinolinium salts. This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the quinoline ring, along with a hydroxyl group at the sixth position and an iodide counterion. Quinolinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-6-hydroxyquinolin-1-ium iodide can be synthesized through a multi-step process. One common method involves the alkylation of 6-hydroxyquinoline with 1-iodohexane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-6-hydroxyquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable solvent, such as acetonitrile or DMF, and may be catalyzed by phase-transfer catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium salts.
Scientific Research Applications
1-Hexyl-6-hydroxyquinolin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hexyl-6-hydroxyquinolin-1-ium iodide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The presence of the hexyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
6-Hydroxyquinoline: Lacks the hexyl group and iodide ion, resulting in different chemical properties and applications.
1-Hexylquinolinium bromide: Similar structure but with a bromide counterion instead of iodide.
1-Hexyl-4-hydroxyquinolin-1-ium iodide: Hydroxyl group at the fourth position instead of the sixth.
Uniqueness: 1-Hexyl-6-hydroxyquinolin-1-ium iodide is unique due to the specific positioning of the hexyl group and hydroxyl group, which confer distinct chemical reactivity and biological activity. The iodide counterion also influences its solubility and reactivity in various solvents.
Properties
CAS No. |
88210-19-9 |
|---|---|
Molecular Formula |
C15H20INO |
Molecular Weight |
357.23 g/mol |
IUPAC Name |
1-hexylquinolin-1-ium-6-ol;iodide |
InChI |
InChI=1S/C15H19NO.HI/c1-2-3-4-5-10-16-11-6-7-13-12-14(17)8-9-15(13)16;/h6-9,11-12H,2-5,10H2,1H3;1H |
InChI Key |
UWVNUARIUBVKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC=CC2=C1C=CC(=C2)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


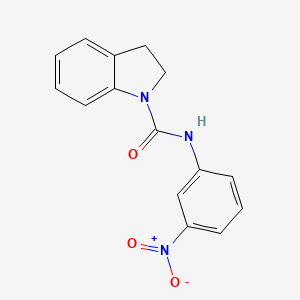

methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
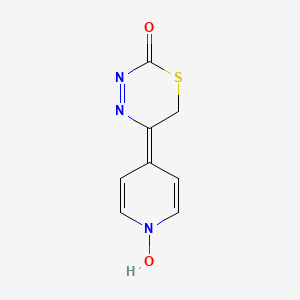

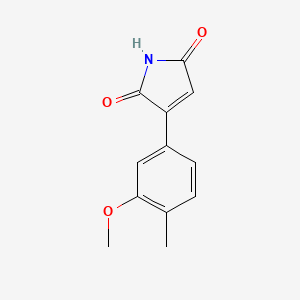
![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)

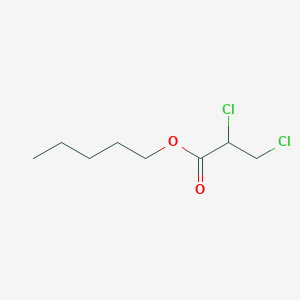
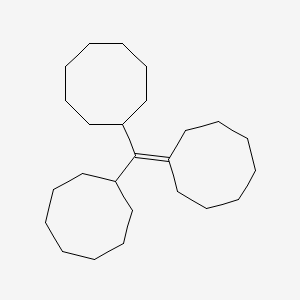
![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
